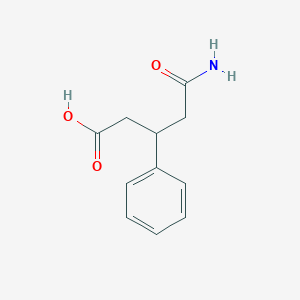

5-Amino-5-oxo-3-phenylpentanoic acid

Description

These compounds share core features such as a pentanoic acid backbone, amino and oxo functional groups, and aromatic substituents. For instance, 4-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-5-amino-5-oxopentanoic acid (CAS 294-60-3) represents a protected derivative with a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis .

Properties

IUPAC Name |

5-amino-5-oxo-3-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYMJTSIRXZBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Amino-5-oxo-3-phenylpentanoic acid involves the reaction of glutaric anhydride with aniline in the presence of ammonia in benzene at ambient temperature . The yield of this reaction is approximately 83% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis from glutaric anhydride and aniline provides a feasible route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-oxo-3-phenylpentanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry

5-AOPPA serves as a building block for synthesizing more complex organic molecules. Its structural properties make it an attractive intermediate in organic synthesis, particularly in developing pharmaceuticals and specialty chemicals.

Biology

Research has indicated that 5-AOPPA may play a role in various biological systems, particularly in metabolic pathways involving amino acids. It has been studied for its interaction with enzymes such as aromatic-amino-acid aminotransferase, which is crucial for amino acid metabolism .

Medicine

The compound is being explored for potential therapeutic applications:

- Drug Development: It is investigated as a precursor for synthesizing new drugs, particularly those targeting metabolic disorders.

- Enzyme Inhibition Studies: Some studies have focused on its ability to inhibit specific enzymes involved in metabolic processes, which could lead to novel treatments for diseases .

Industry

In industrial applications, 5-AOPPA is utilized in producing specialty chemicals and intermediates that are essential for manufacturing various products, including pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Precursor for pharmaceuticals |

| Biology | Role in amino acid metabolism | Interaction with aminotransferases |

| Medicine | Potential therapeutic uses | Drug development targeting metabolic disorders |

| Industry | Production of specialty chemicals | Intermediates in agrochemical synthesis |

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of 5-AOPPA analogs. The results indicated that certain derivatives exhibited significant inhibitory effects on specific enzymes involved in lipid metabolism. This suggests potential applications in developing drugs aimed at metabolic syndromes .

Case Study 2: Drug Development

In another research effort, 5-AOPPA was used as a precursor to synthesize novel compounds targeting the folate receptor in cancer cells. These compounds demonstrated selective toxicity towards cancerous cells while sparing normal tissues, highlighting the therapeutic potential of modified derivatives of 5-AOPPA .

Mechanism of Action

The mechanism of action of 5-Amino-5-oxo-3-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with aromatic-amino-acid aminotransferase, which plays a role in amino acid metabolism . The compound’s effects are mediated through its ability to modulate enzymatic activity and influence metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key analogs and their structural differences:

Key Differences and Implications

The trifluoromethyl group in 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid () increases metabolic stability and lipophilicity, making it suitable for drug candidates requiring prolonged half-life. Ester derivatives (e.g., 97130-27-3 ) enhance solubility in hydrophobic matrices, critical for drug delivery systems.

Synthetic Strategies Fluorinated analogs, such as those described in (compound 13a), utilize copper(I)-mediated coupling reactions to introduce fluoro and benzyl-protected amino groups . The Fmoc-protected derivative () exemplifies strategies for temporary amino group protection in solid-phase peptide synthesis.

Applications in Drug Discovery

- Compounds with piperidinylcarbonyl () or propylcarbamoyl () groups are often explored as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities.

- The methanesulfonamido derivatives (e.g., 1261950-75-7 ) may act as sulfonamide-based therapeutics, targeting pathways like carbonic anhydrase.

Data Tables

Table 1: Substituent Impact on Molecular Properties

Biological Activity

5-Amino-5-oxo-3-phenylpentanoic acid (5-AOPPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-AOPPA is characterized by the presence of an amino group, a keto group, and a phenyl ring, which contribute to its biological properties. Its molecular formula is C₁₁H₁₃N₁O₂, and it has a molar mass of approximately 191.23 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further research.

Mechanisms of Biological Activity

The biological activity of 5-AOPPA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that 5-AOPPA can inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of dehydrogenases involved in amino acid metabolism .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is measured using assays such as DPPH and ABTS radical scavenging tests .

- Cytotoxic Effects : In vitro studies have demonstrated that 5-AOPPA has cytotoxic effects on various cancer cell lines. For instance, it has shown potential against colon cancer cells with IC50 values indicating effective inhibition at micromolar concentrations .

Cytotoxicity Against Cancer Cell Lines

A notable study investigated the cytotoxic effects of 5-AOPPA on several cancer cell lines, including HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer). The results indicated that 5-AOPPA exhibited IC50 values ranging from 10 to 15 µg/mL, suggesting moderate cytotoxicity compared to standard chemotherapeutics .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 10 |

| MDA-MB-231 | 15 |

| COLO 205 | 12 |

Antioxidant Activity

The antioxidant capacity of 5-AOPPA was assessed using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, with an IC50 value of approximately 30 µg/mL in DPPH assays, indicating its potential as an antioxidant agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.